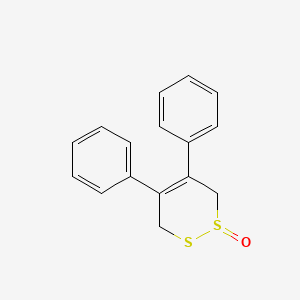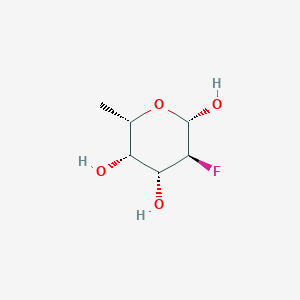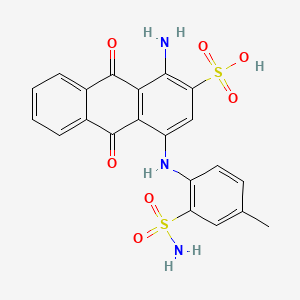
2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, sulfonic acid group, and multiple functional groups, making it a versatile molecule in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo- typically involves multi-step organic reactions. The process begins with the sulfonation of anthracene to introduce the sulfonic acid group. This is followed by nitration and reduction steps to introduce the amino groups. The final steps involve the coupling of the aminosulfonyl and methylphenyl groups under controlled conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
Applications De Recherche Scientifique
2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes, pigments, and other complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. The sulfonic acid and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-4-bromo-2-anthraquinone sulfonic acid
- 2-Anthracenesulfonic acid, sodium salt
- 1-Amino-4-({4-[(2-naphthylsulfonyl)amino]cyclohexyl}amino)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonic acid
Uniqueness
Compared to similar compounds, 2-Anthracenesulfonic acid, 1-amino-4-(((aminosulfonyl)-4-methylphenyl)amino)-9,10-dihydro-9,10-dioxo- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
73297-32-2 |
|---|---|
Formule moléculaire |
C21H17N3O7S2 |
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
1-amino-4-(4-methyl-2-sulfamoylanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C21H17N3O7S2/c1-10-6-7-13(15(8-10)32(23,27)28)24-14-9-16(33(29,30)31)19(22)18-17(14)20(25)11-4-2-3-5-12(11)21(18)26/h2-9,24H,22H2,1H3,(H2,23,27,28)(H,29,30,31) |
Clé InChI |
FWNQBBFFKDUDGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)

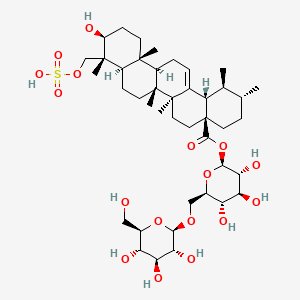
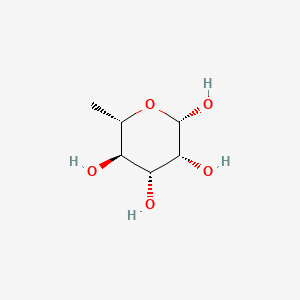
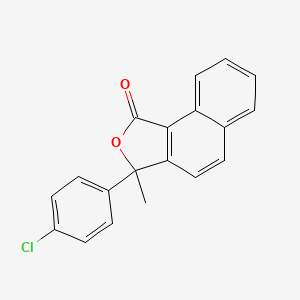
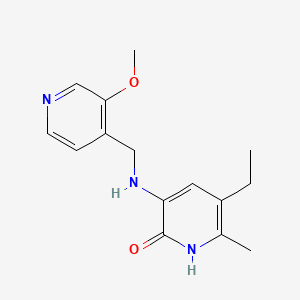
![2-(2-Benzo[d]thiazolyl)-4-nitrophenol](/img/structure/B12793097.png)


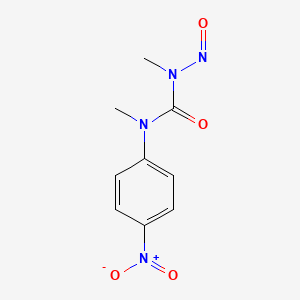
![Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate](/img/structure/B12793110.png)

